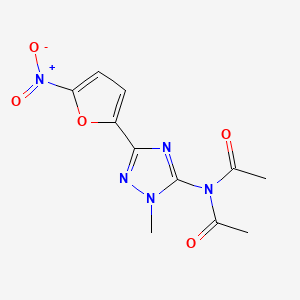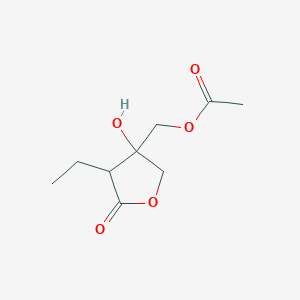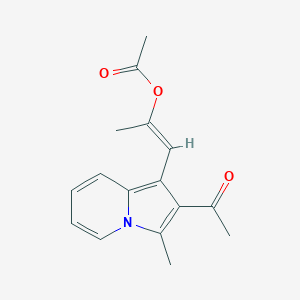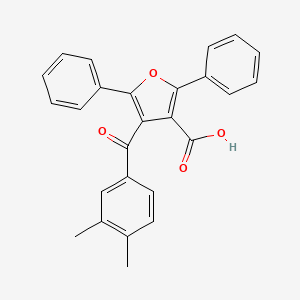
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- is a chemical compound with the molecular formula C11H11N5O5 It is a derivative of s-triazole, a class of heterocyclic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- typically involves the alkylation of the parent s-triazole compound with appropriate alkyl halides, followed by condensation reactions with aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized s-triazole compounds .
Applications De Recherche Scientifique
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
- s-Triazole, 5-ethylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-propylamino-3-(5-nitro-2-furyl)-
- s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)-
Uniqueness
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the diacetylamino group and the nitrofuryl moiety makes it particularly interesting for medicinal chemistry applications, as these groups can interact with biological targets in unique ways .
Propriétés
| 41735-38-0 | |
Formule moléculaire |
C11H11N5O5 |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
N-acetyl-N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(13-14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
Clé InChI |
YFAORNOXWYYJHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/no-structure.png)

![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)



![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)

![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
